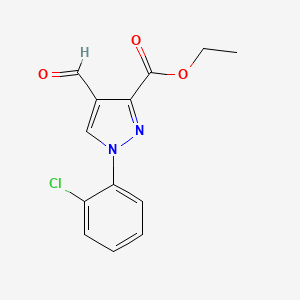

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Nomenclature and Structural Identification

The systematic IUPAC name ethyl 1-(2-chlorophenyl)-4-formylpyrazole-3-carboxylate reflects its substitution pattern and functional groups. The molecular formula C₁₃H₁₁ClN₂O₃ corresponds to a molecular weight of 278.69 g/mol , as calculated from isotopic composition data. Key structural identifiers include:

- SMILES Notation :

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2Cl - InChI Key :

HCDYWGYIUACAGE-UHFFFAOYSA-N - 3D Conformation : The pyrazole ring adopts a planar geometry, with the 2-chlorophenyl group oriented orthogonally to minimize steric clash. The formyl and ethyl ester substituents occupy adjacent positions, creating a polarized electronic environment.

| Structural Feature | Description |

|---|---|

| Pyrazole Core | Five-membered aromatic ring with two adjacent nitrogen atoms |

| 2-Chlorophenyl Substituent | Chlorine at the ortho position induces steric hindrance and electronic effects |

| Formyl Group (–CHO) | Provides a reactive aldehyde for further functionalization |

| Ethyl Ester (–COOEt) | Enhances solubility in organic solvents and stabilizes the carboxylate moiety |

The compound’s crystallographic data, though not explicitly reported in the literature, can be inferred to exhibit intermolecular hydrogen bonding between the formyl oxygen and adjacent ester carbonyl groups, as observed in analogous pyrazole derivatives.

Historical Context in Pyrazole Derivative Research

Pyrazole chemistry traces its origins to the late 19th century, with Ludwig Knorr’s pioneering synthesis of pyrazole derivatives via cyclocondensation of β-diketones and hydrazines. This foundational work laid the groundwork for modern heterocyclic chemistry, enabling the systematic exploration of substitution patterns. This compound emerges from this tradition, embodying advances in regioselective functionalization achieved in the early 21st century.

Notable synthetic milestones include:

- Knorr-Type Cyclization : Early methods for pyrazole synthesis relied on stoichiometric reagents, but modern catalysis (e.g., nano-ZnO) now achieves yields exceeding 90% under mild conditions.

- Vilsmeier-Haack Formylation : The introduction of the formyl group at position 4 likely employs phosphorus oxychloride-mediated reactions, a strategy first adapted to pyrazoles by Lokhande et al..

- Esterification Techniques : Ethyl esterification via Fischer-Speier methods ensures carboxylate protection during intermediate synthesis, critical for maintaining structural integrity.

Significance of Substituent Groups: 2-Chlorophenyl, Formyl, and Ethyl Ester Motifs

The compound’s biological and chemical properties derive from its substituents:

2-Chlorophenyl Group :

- Electronic Effects : The chlorine atom’s –I effect deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the pyrazole nitrogen.

- Steric Influence : Ortho-substitution creates a torsional barrier (~30° dihedral angle) that stabilizes non-coplanar conformations, as observed in X-ray studies of related compounds.

Formyl Group :

- Reactivity : The aldehyde moiety participates in condensation reactions (e.g., formation of hydrazones or Schiff bases), enabling diversification into libraries of bioactive analogs.

- Hydrogen Bonding : Acts as a hydrogen bond acceptor, influencing crystal packing and solubility profiles.

Ethyl Ester :

- Solubility Modulation : The ethoxycarbonyl group enhances lipophilicity (logP ≈ 2.1), favoring permeability across biological membranes.

- Synthetic Versatility : Hydrolysis to the carboxylic acid under basic conditions provides a pathway to further derivatives, though industrial-scale processes face challenges due to aqueous solubility issues.

| Substituent | Role in Reactivity | Impact on Physicochemical Properties |

|---|---|---|

| 2-Chlorophenyl | Directs electrophilic substitution; steric shielding | Increases melting point (~120–125°C) |

| Formyl | Site for nucleophilic addition | Reduces crystallinity; enhances derivatization |

| Ethyl Ester | Protects carboxylate during synthesis | Lowers aqueous solubility (≈0.5 mg/mL at 25°C) |

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-formylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3 |

InChI Key |

HCDYWGYIUACAGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Optimization

The Vilsmeier-Haack reaction enables simultaneous pyrazole ring formation and formylation via electrophilic aromatic substitution. As detailed in recent studies, this method involves:

-

Hydrazone Intermediate Synthesis : Condensation of 2-chlorophenylhydrazine with ethyl acetoacetate in ethanol under acidic catalysis (e.g., HCl, 60°C, 4 hr) to yield ethyl 2-[(2-chlorophenyl)hydrazono]propanoate.

-

Cyclization-Formylation : Treatment with Vilsmeier-Haack reagent (POCl₃/DMF, 1:3 molar ratio) at 0–5°C for 1 hr, followed by gradual warming to room temperature (3 hr).

The reaction proceeds through iminium ion formation, followed by cyclization and formylation at the activated 4-position of the pyrazole ring (Figure 1).

Optimized Conditions :

Advantages and Limitations

-

Advantages : Single-step formation of the pyrazole core with concurrent formylation; high regioselectivity.

-

Limitations : Requires strict moisture control; POCl₃ handling hazards; limited scalability due to exothermicity.

Post-Synthetic Formylation of Preformed Pyrazole Esters

Direct Formylation via Vilsmeier-Haack Reagent

Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, synthesized via cyclocondensation of 2-chlorophenylhydrazine with ethyl 3-oxobutanoate, undergoes formylation at position 4 using POCl₃/DMF (1:4) at 50°C for 6 hr.

Key Observations :

Oxidation of Hydroxymethyl Precursors

Alternative routes involve:

-

Hydroxymethylation : Friedel-Crafts hydroxyalkylation of ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate with paraformaldehyde in H₂SO₄ (0°C, 2 hr) to install a hydroxymethyl group.

-

Oxidation : Treatment with MnO₂ in dichloromethane (25°C, 12 hr) converts the hydroxymethyl group to formyl (Yield: 65–70%).

Comparative Analysis of Synthetic Routes

Key Insights :

-

The one-pot Vilsmeier-Haack method offers superior efficiency but requires stringent temperature control.

-

Post-synthetic formylation provides flexibility for late-stage diversification but suffers from lower yields.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ethyl 1-(2-chlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 1-(2-chlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

Substitution: Ethyl 1-(2-substituted phenyl)-4-formyl-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Pharmacological Activities

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been studied for its diverse biological activities, including:

- Antibacterial : Research indicates that pyrazole derivatives exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics .

- Antifungal : Similar compounds have shown effectiveness against various fungal strains, suggesting that this derivative may also possess antifungal activity .

- Anti-inflammatory : Some studies have reported anti-inflammatory effects associated with pyrazole derivatives, indicating potential therapeutic applications in treating inflammatory diseases .

- Antitumor : Preliminary studies suggest that certain pyrazole derivatives can inhibit tumor growth, positioning them as candidates in cancer research .

Biochemical Research

The compound is also valuable in biochemical research, particularly in studying enzyme interactions and mechanisms. Its structure allows it to serve as a ligand in metalloprotein studies, providing insights into the active sites of these proteins . The exploration of structure-activity relationships (SAR) using this compound can lead to the development of more potent derivatives.

Agricultural Applications

Pyrazole derivatives have been investigated for their herbicidal properties. This compound may contribute to developing new herbicides that target specific weeds while minimizing environmental impact .

Material Science

The unique properties of this compound make it a candidate for applications in material science, particularly in the development of organic materials and dyes due to its chromophoric characteristics .

Case Study 1: Antibacterial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the phenolic ring can enhance antibacterial potency.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers evaluated the efficacy of this compound in inhibiting pro-inflammatory cytokines in vitro. The findings suggested that this compound could serve as a lead compound for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects: Chlorophenyl Isomers

The position of the chloro substituent on the phenyl ring significantly influences molecular interactions and bioactivity. For example:

- Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate () features a para-chlorophenyl group, which reduces steric hindrance compared to the ortho-chlorophenyl in the target compound. This difference may alter binding affinities in biological targets, as seen in azetidinone derivatives where ortho-chlorophenyl-substituted compounds exhibited enhanced antifungal activity compared to para- or meta-substituted analogs .

- Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate () demonstrates that halogen positioning modulates electronic effects; fluorine’s electronegativity further polarizes the aromatic system compared to chlorine .

Table 1: Substituent Position and Bioactivity

Functional Group Variations

Formyl vs. Trifluoromethyl Groups

- The formyl group in the target compound increases electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation). In contrast, Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate () incorporates a trifluoromethyl group, which is strongly electron-withdrawing and enhances metabolic stability but reduces reactivity toward nucleophiles .

Carboxylate Esters

- Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate () replaces the formyl group with an oxadiazole ring, introducing π-stacking capabilities and rigidifying the structure. Such modifications can enhance binding to aromatic pockets in enzymes or receptors .

Table 2: Functional Group Impact on Properties

Crystallographic and Physicochemical Properties

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () exhibits a planar triazole ring stabilized by hydrogen bonding (N–H···O interactions), contrasting with the pyrazole core of the target compound.

- Crystal packing analyses using tools like Mercury CSD () reveal that ortho-substituted chlorophenyl groups induce greater torsional strain compared to para-substituted analogs, affecting melting points and solubility .

Research Implications

- Synthetic Utility : The formyl group in the target compound enables further derivatization (e.g., condensation reactions) to generate libraries of Schiff bases or hydrazones for drug discovery .

- Material Science : The oxadiazole-containing analog () highlights the role of heterocyclic appendages in tuning electronic properties for optoelectronic materials .

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole derivative notable for its unique structure and potential biological activities. With a molecular formula of CHClNO and a molecular weight of 278.69 g/mol, this compound features a chlorophenyl group and a formyl functional group, which contribute to its reactivity and pharmacological properties .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The general procedure includes:

- Mixing 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base.

- Heating the mixture to promote cyclization.

- Purifying the resulting product through recrystallization or chromatography.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial properties. The compound was tested against various pathogens, demonstrating effective inhibition zones and low minimum inhibitory concentrations (MIC). For example, similar pyrazole derivatives have reported MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Pyrazole Derivative 10 | TBD | E. coli |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Evaluation : A study on various pyrazole derivatives showed significant antimicrobial activity against clinical isolates of Staphylococcus species, with some compounds exhibiting bactericidal effects at low concentrations .

The biological activity of this compound is likely mediated through its interactions with specific biological targets such as enzymes or receptors involved in inflammatory pathways or microbial metabolism. The presence of the formyl group may enhance its binding affinity to these targets, influencing its pharmacological effects.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, and what are their limitations?

- Methodological Answer : The synthesis typically involves a multi-step process:

Cyclization : Formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds.

Substitution : Introduction of the 2-chlorophenyl group at the N1 position using nucleophilic aromatic substitution or Suzuki coupling.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, chlorophenyl aromatic signals).

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+ (theoretical m/z: 294.04 for C₁₃H₁₁ClN₂O₃).

- X-ray Crystallography : For unambiguous confirmation of the pyrazole ring geometry and substituent orientation (as demonstrated for analogous compounds in ) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2-chlorophenyl group introduces steric hindrance due to its ortho-substitution, reducing accessibility for electrophilic attacks. Electronic effects (electron-withdrawing Cl) deactivate the pyrazole ring, requiring harsher conditions for reactions like:

- Buchwald-Hartwig Amination : Use of Xantphos ligands and elevated temperatures (100–120°C) to achieve C–N bond formation.

- Suzuki-Miyaura Coupling : Optimized with Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (3:1) at 80°C .

- Data Contradiction : Some studies report lower yields (<40%) for C–C couplings compared to para-substituted analogs ( vs. 3). This highlights the need for tailored catalytic systems .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer : Discrepancies arise from:

-

Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammation models (COX-2 vs. LOX inhibition).

-

Solubility Issues : Poor aqueous solubility may skew IC₅₀ values. Use DMSO/PEG-400 mixtures for in vitro assays.

-

Metabolic Instability : Rapid hepatic metabolism (e.g., ester hydrolysis) can reduce observed activity. Stabilize via prodrug strategies (e.g., methyl ester analogs) .

- Data Table : Reported Biological Activities

| Study | Activity (IC₅₀/ MIC) | Model System | Key Limitation |

|---|---|---|---|

| MIC = 12.5 µg/mL (S. aureus) | Broth microdilution | No cytotoxicity data | |

| IC₅₀ = 8.2 µM (COX-2) | Enzyme assay | Low selectivity over COX-1 |

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the pyrazole ring?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-rich sites. The C5 position is most reactive due to lower electron density at C4 (occupied by formyl group).

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic regions for electrophile attack (e.g., nitration at C5).

- Validation : Compare with experimental data (e.g., bromination yields 85% C5-substituted product) .

Methodological Challenges

Q. What purification techniques address low yields in formylation steps?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) to separate formylated product from carboxylic acid by-products.

- Crystallization : Recrystallize from ethanol/water (4:1) to isolate pure crystals (mp 128–130°C, as per analogous compounds in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.